molecular formula C19H18Cl2N4O2S B2994202 N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1327218-67-6

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2994202
CAS RN: 1327218-67-6
M. Wt: 437.34
InChI Key: CYJSKKGUTBCAPA-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N4O2S and its molecular weight is 437.34. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Synthesis

Compounds with structural similarities to N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, such as various thiadiazole and piperidine derivatives, have been synthesized to explore their chemical properties and potential as bioactive molecules. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases the intricate chemical reactions involved in producing such compounds, highlighting their structural complexity and the potential for diverse biological activities (Ismailova et al., 2014).

Antimicrobial and Antibacterial Activities

Research on derivatives of 1,3,4-thiadiazole has demonstrated significant antimicrobial and antibacterial properties. The synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole has led to the discovery of compounds with promising antibacterial and antifungal activities (Tamer & Qassir, 2019). Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and shown to exhibit antibacterial potentials, providing insights into the utility of these structural motifs in combating microbial infections (Iqbal et al., 2017).

Anticancer and Antitumor Activities

The exploration of thiadiazole derivatives extends into anticancer and antitumor research. The synthesis of various 1,3,4-thiadiazole and acetamide derivatives has been linked to antitumor evaluations, with some compounds exhibiting promising results against specific cancer cell lines. This suggests that structurally related compounds may hold potential as novel anticancer agents (Hamama et al., 2013).

Enzyme Inhibition and Pharmaceutical Applications

The design and synthesis of compounds with the thiadiazole moiety have also been aimed at enzyme inhibition, with potential pharmaceutical applications. For example, certain thiadiazole acetamide derivatives have shown inhibitory effects on acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), suggesting their utility in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c20-13-3-1-4-14(17(13)21)22-16(26)11-25-8-6-12(7-9-25)18-23-24-19(28-18)15-5-2-10-27-15/h1-5,10,12H,6-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJSKKGUTBCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

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